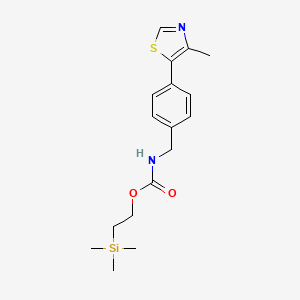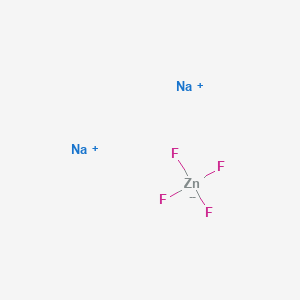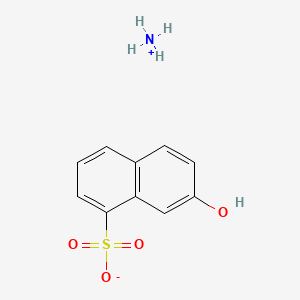
Ammonium 7-hydroxynaphthalenesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium 7-hydroxynaphthalenesulphonate is a chemical compound with the molecular formula C10H11NO4S. It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an ammonium group, a hydroxyl group, and a sulphonate group attached to the naphthalene ring. This compound is commonly used in various industrial and research applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ammonium 7-hydroxynaphthalenesulphonate typically involves the sulfonation of 7-hydroxynaphthalene followed by neutralization with ammonium hydroxide. The reaction conditions often include the use of sulfuric acid as the sulfonating agent and controlled temperatures to ensure the selective sulfonation at the desired position on the naphthalene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The process includes the sulfonation step followed by neutralization and purification to obtain the final product in a pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium 7-hydroxynaphthalenesulphonate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The sulphonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide and various alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted naphthalenes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Ammonium 7-hydroxynaphthalenesulphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Employed in biochemical assays and as a staining agent.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes
Wirkmechanismus
The mechanism of action of ammonium 7-hydroxynaphthalenesulphonate involves its interaction with specific molecular targets and pathways. The hydroxyl and sulphonate groups play a crucial role in its reactivity and binding affinity to various biological molecules. The compound can interact with enzymes and proteins, affecting their activity and function. Additionally, its ability to undergo redox reactions contributes to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Ammonium 7-hydroxynaphthalenesulphonate can be compared with other similar compounds, such as aminonaphthalenesulfonic acids. These compounds share a similar naphthalene backbone but differ in the functional groups attached to the ring. For example:
1-Aminonaphthalene-4-sulfonic acid: Used in the synthesis of dyes and pigments.
2-Aminonaphthalene-1-sulfonic acid: Employed as a precursor in the production of various colorants.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs .
Eigenschaften
CAS-Nummer |
82080-98-6 |
|---|---|
Molekularformel |
C10H11NO4S |
Molekulargewicht |
241.27 g/mol |
IUPAC-Name |
azanium;7-hydroxynaphthalene-1-sulfonate |
InChI |
InChI=1S/C10H8O4S.H3N/c11-8-5-4-7-2-1-3-10(9(7)6-8)15(12,13)14;/h1-6,11H,(H,12,13,14);1H3 |
InChI-Schlüssel |
YQHOCWPQHJOZNN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C(C=C2)O)C(=C1)S(=O)(=O)[O-].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


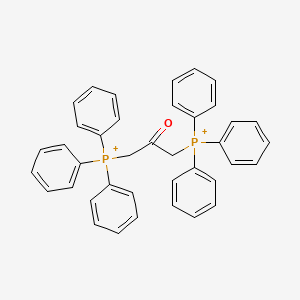

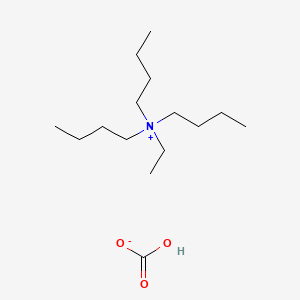



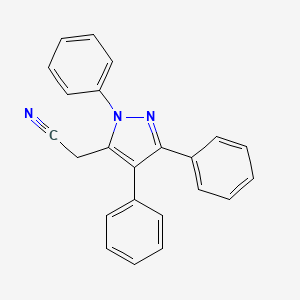
![3-Cyclopentyl-2,3-dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B12649180.png)

